molecular formula C22H25BrN2O3 B268721 [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No. B268721
M. Wt: 445.3 g/mol
InChI Key: SGZAJIWAYBBKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of phenylpiperazine derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, it can inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell survival and proliferation. It can also inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It can also reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2. Furthermore, it can improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and enhancing synaptic plasticity.

Advantages and Limitations for Lab Experiments

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for the research on [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone has shown great potential as a research tool and a therapeutic agent, and further research in this area is warranted.

Synthesis Methods

The synthesis of [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone involves the reaction of 3-bromo-4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol in the presence of a base catalyst. The resulting product is then reacted with 4-phenylpiperazine in the presence of a reducing agent to obtain the final compound. The purity and yield of the product can be improved by using various purification techniques.

Scientific Research Applications

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has shown potential as a neuroprotective agent and can improve cognitive function.

properties

Product Name

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-phenylpiperazin-1-yl)methanone

Molecular Formula

C22H25BrN2O3

Molecular Weight

445.3 g/mol

IUPAC Name

[3-bromo-4-(oxolan-2-ylmethoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H25BrN2O3/c23-20-15-17(8-9-21(20)28-16-19-7-4-14-27-19)22(26)25-12-10-24(11-13-25)18-5-2-1-3-6-18/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2

InChI Key

SGZAJIWAYBBKKA-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Br

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Br

Origin of Product

United States

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